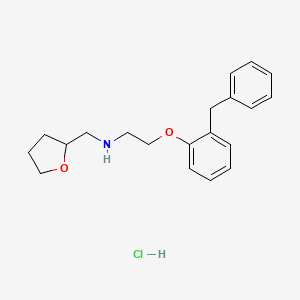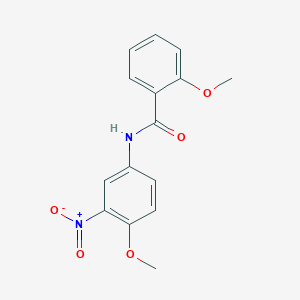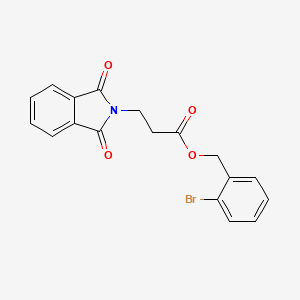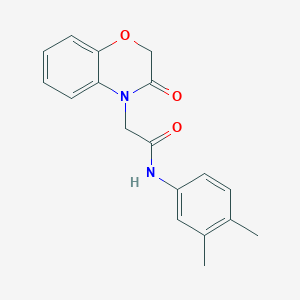![molecular formula C16H26ClNO2 B4408452 1-[2-(2-Propoxyphenoxy)ethyl]piperidine;hydrochloride](/img/structure/B4408452.png)
1-[2-(2-Propoxyphenoxy)ethyl]piperidine;hydrochloride
Übersicht
Beschreibung
1-[2-(2-Propoxyphenoxy)ethyl]piperidine;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine, which is widely used in the synthesis of various pharmaceuticals and organic compounds
Vorbereitungsmethoden
The synthesis of 1-[2-(2-Propoxyphenoxy)ethyl]piperidine;hydrochloride typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the propoxyphenol intermediate: This step involves the reaction of 2-bromophenol with propyl alcohol in the presence of a base to form 2-propoxyphenol.
Etherification: The 2-propoxyphenol is then reacted with 2-chloroethylamine hydrochloride to form 1-[2-(2-propoxyphenoxy)ethyl]amine.
Cyclization: The intermediate amine is then cyclized with piperidine under acidic conditions to form the final product, this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Analyse Chemischer Reaktionen
1-[2-(2-Propoxyphenoxy)ethyl]piperidine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be substituted with various nucleophiles such as halides, amines, or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-[2-(2-Propoxyphenoxy)ethyl]piperidine;hydrochloride has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.
Biological Studies: It is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: The compound is used in the development of new materials and as an intermediate in the synthesis of other organic compounds.
Wirkmechanismus
The mechanism of action of 1-[2-(2-Propoxyphenoxy)ethyl]piperidine;hydrochloride involves its interaction with specific molecular targets in the body. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular pathways and targets involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-[2-(2-Propoxyphenoxy)ethyl]piperidine;hydrochloride can be compared with other piperidine derivatives, such as:
2-Ethylpiperidine: A simpler piperidine derivative used in organic synthesis.
Piperidine: The parent compound, widely used in the synthesis of various pharmaceuticals.
Icaridin: A piperidine derivative used as an insect repellent.
Eigenschaften
IUPAC Name |
1-[2-(2-propoxyphenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2.ClH/c1-2-13-18-15-8-4-5-9-16(15)19-14-12-17-10-6-3-7-11-17;/h4-5,8-9H,2-3,6-7,10-14H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGYZIPVFACCHFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1OCCN2CCCCC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-[4-(3,5-Dimethylpiperidin-1-yl)butoxy]phenyl]ethanone;hydrochloride](/img/structure/B4408370.png)
![2,6-Dimethyl-4-[2-[2-(3-propan-2-yloxyphenoxy)ethoxy]ethyl]morpholine](/img/structure/B4408371.png)




![2-[(4-amino-5-cyano-2-pyrimidinyl)thio]-N-ethyl-N-phenylacetamide](/img/structure/B4408404.png)

![1-[4-(1-Chloronaphthalen-2-yl)oxybutyl]imidazole;hydrochloride](/img/structure/B4408426.png)

![N-[2-(4-bromo-2-propan-2-ylphenoxy)ethyl]prop-2-en-1-amine;hydrochloride](/img/structure/B4408431.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B4408437.png)
![Ethyl 2-[4-(2,2,3,3-tetrafluoropropanoylamino)phenyl]acetate](/img/structure/B4408440.png)
![4-{5-[1-(4-chloro-3-methylphenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4408447.png)
